7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole
Overview
Description
7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole is a fluorescent dye widely used in various research applications, particularly in the study of biomolecules. Its high fluorescence quantum yield makes it an attractive probe for investigating protein folding, dynamics, and interactions with other molecules .
Mechanism of Action
Target of Action
7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole, also known as BBD, is primarily used as a fluorescent dye in various research applications . Its primary targets are biomolecules , particularly proteins . The high fluorescence quantum yield of BBD makes it an attractive probe for investigating protein folding, dynamics, and interactions with other molecules .
Mode of Action
BBD exhibits its action by binding to its targets, the biomoleculesIt is known that bbd can bind to proteins and possibly other biomolecules, altering their fluorescence properties .
Biochemical Pathways
Given its use as a fluorescent probe, it is likely that bbd can affect pathways related to protein folding and dynamics .
Result of Action
The primary result of BBD’s action is a change in the fluorescence properties of the target biomolecule . This change can be used to study various aspects of the biomolecule, such as its folding and dynamics .
Action Environment
The action, efficacy, and stability of BBD can be influenced by various environmental factors. For example, the presence of other metal ions can affect the fluorescence intensity of BBD . Additionally, the pH and temperature of the environment can potentially influence the binding of BBD to its targets and its fluorescence properties.
Preparation Methods
The synthesis of 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole typically involves the reaction of benzoxadiazole with benzylamine and nitrating mixed acid. The reaction conditions include maintaining an inert atmosphere and controlling the temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the substitution of a nucleophile on the benzoxadiazole ring, often using reagents like sodium hydroxide or potassium carbonate under basic conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 7-benzylamino-4-aminobenz-2-oxa-1,3-diazole .
Scientific Research Applications
7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole is used extensively in scientific research, including:
Comparison with Similar Compounds
7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole is unique due to its high fluorescence quantum yield and versatility in various applications. Similar compounds include:
4-Chloro-7-nitrobenz-2-oxa-1,3-diazole: Used as a highly sensitive chromogenic and fluorescent reagent for amino acids and low molecular weight amines.
7-Nitrobenz-2-oxa-1,3-diazole: Another fluorescent dye with applications in bioimaging and molecular studies.
These compounds share similar structural features but differ in their specific applications and properties, highlighting the uniqueness of this compound in research and industry.
Properties
IUPAC Name |
N-benzyl-4-nitro-2,1,3-benzoxadiazol-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c18-17(19)11-7-6-10(12-13(11)16-20-15-12)14-8-9-4-2-1-3-5-9/h1-7,14H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFKJMWBKTUNJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171475 | |
Record name | 7-Nitro-N-(benzyl)benzofurazan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18378-20-6 | |
Record name | 7-Benzylamino-4-nitro-2,1,3-benzoxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18378-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Nitro-N-(benzyl)benzofurazan-4-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018378206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18378-20-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Nitro-N-(benzyl)benzofurazan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-nitro-N-(benzyl)benzofurazan-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.404 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 7-Nitro-N-(benzyl)benzofurazan-4-amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKU6C7CU72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 7-benzylamino-4-nitrobenz-2-oxa-1,3-diazole (BBD) compare to UV irradiation in terms of its impact on DNA quantity after cyanoacrylate fuming?
A1: The research [] demonstrates that treating samples with BBD and Polilight (450 nm) irradiation following cyanoacrylate fuming had minimal impact on DNA quantity. In contrast, UV irradiation (254 nm) significantly reduced the amount of DNA recovered. This suggests that BBD, when used in conjunction with Polilight, offers a less destructive alternative to UV irradiation for fingerprint visualization after cyanoacrylate fuming, particularly when subsequent DNA analysis is required.
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